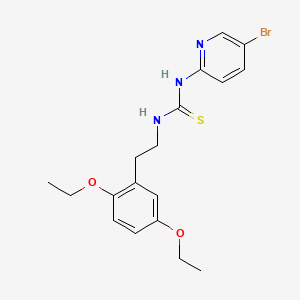
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,5-diethoxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a brominated pyridine ring and a diethoxyphenyl ethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- typically involves the reaction of 5-bromo-2-pyridinylamine with 2-(2,5-diethoxyphenyl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the thiourea group may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Lacks the bromine and diethoxy groups, which may result in different chemical and biological properties.
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)-: Contains a chlorine atom instead of bromine and methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.
Uniqueness
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is unique due to the presence of the brominated pyridine ring and the diethoxyphenyl ethyl group. These structural features may impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
181305-38-4 |
|---|---|
Molecular Formula |
C18H22BrN3O2S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2,5-diethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H22BrN3O2S/c1-3-23-15-6-7-16(24-4-2)13(11-15)9-10-20-18(25)22-17-8-5-14(19)12-21-17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22,25) |
InChI Key |
XPASKBKRVYRRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















